molecular formula C14H17ClN2O2 B2873604 [(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride CAS No. 2580091-23-0

[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride

Cat. No.: B2873604
CAS No.: 2580091-23-0
M. Wt: 280.75
InChI Key: UMFPVMMZIHIFPR-OJERSXHUSA-N
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Description

[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate; hydrochloride is a piperidine derivative featuring a benzoate ester at the 4-position of the piperidine ring and a cyanomethyl substituent at the 3-position. The compound’s stereochemistry (3R,4R) and the hydrochloride salt enhance its stability and solubility in aqueous environments.

Properties

IUPAC Name

[(3R,4R)-3-(cyanomethyl)piperidin-4-yl] benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c15-8-6-12-10-16-9-7-13(12)18-14(17)11-4-2-1-3-5-11;/h1-5,12-13,16H,6-7,9-10H2;1H/t12-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFPVMMZIHIFPR-OJERSXHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1OC(=O)C2=CC=CC=C2)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1OC(=O)C2=CC=CC=C2)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.

    Esterification: The benzoate ester moiety is introduced through an esterification reaction between the piperidine derivative and benzoic acid or its derivatives.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Positional Isomers of the Benzoate Group

Key Compounds :

  • Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 726185-54-2)
  • Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4)

Structural Comparison: Both compounds share the piperidine-benzoate core but differ in the position of the benzoate ester (meta vs. para on the benzene ring). The target compound substitutes the methyl ester with a cyanomethyl group at the 3-position of piperidine, which may enhance electronic interactions with biological targets due to the electron-withdrawing nature of the cyano group .

Implications :

  • Receptor Binding : The para-substituted analog (CAS 936130-82-4) may exhibit stronger π-π stacking interactions with aromatic residues in enzymes or receptors.

Substituent Variations on the Piperidine Nitrogen

Key Compound : (1-Methylpiperidin-4-yl) benzoate; hydrochloride (CAS 40378-58-3)

Structural Comparison: This analog features a methyl group on the piperidine nitrogen instead of the cyanomethyl substituent at the 3-position. The absence of the cyano group reduces steric hindrance and alters electronic properties.

Implications :

  • Metabolic Stability: The cyano group may slow enzymatic degradation compared to the methyl group, which is more prone to oxidative metabolism .

Cyanobenzyl vs. Cyanomethyl Substituents

Structural Comparison: Here, the cyanomethyl group is attached to a benzyl moiety rather than directly to the piperidine ring. This introduces a flexible spacer between the piperidine and the cyano group.

Implications :

  • Bioavailability: The direct attachment of the cyano group in the target compound may reduce first-pass metabolism compared to the benzyl-linked analog .

Core Heterocycle Modifications

Key Compound : 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoisoxazole hydrochloride

Structural Comparison :
Replaces the benzoate ester with a benzoisoxazole ring. The fluorine atom and isoxazole heterocycle introduce electronegative and hydrogen-bonding capabilities.

Implications :

  • Potency : The benzoisoxazole core may enhance affinity for GABAergic or serotonergic receptors compared to the ester-based target compound.
  • Synthetic Complexity: The target compound’s ester linkage (vs. isoxazole) simplifies synthesis, as noted in improved yields (79% vs. 27% in some piperidine syntheses) .

Comparative Data :

  • Yield : Improved processes for analogs achieve 79–80% yields with >99% purity .

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